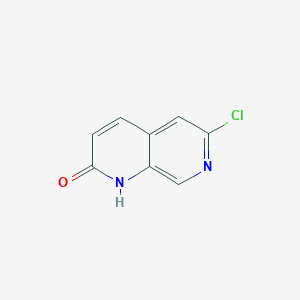

6-Chloro-1,7-naphthyridin-2(1H)-one

Übersicht

Beschreibung

6-Chloro-1,7-naphthyridin-2(1H)-one (6-CN) is a synthetic organic compound that is structurally similar to a variety of naturally occurring compounds, such as quinolines, pyridines, and quinazolines. 6-CN has been studied extensively in recent years due to its potential applications in a variety of fields, including medicinal chemistry, drug design, and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

- 6-Chloro-1,7-naphthyridin-2(1H)-one is utilized in the practical synthesis of highly functionalized naphthyridones through sequential Suzuki–Miyaura cross-coupling reactions. These processes afford good yields and demonstrate the compound's versatility in organic synthesis (Montoir et al., 2014).

Chemical Transformations

- The compound exhibits diverse reactivity in chemical transformations. For instance, 2-chloro-1,7-naphthyridine undergoes various ring transformations and tele-aminations, resulting in a variety of products, indicative of its reactive nature and potential for synthesis of complex molecules (Plas et al., 2010).

Biomedical Applications

- Naphthyridines, including 1,6-naphthyridin-2(1H)-ones, have shown significant biomedical applications. They serve as ligands for various receptors in the body, demonstrating their potential in therapeutic development and pharmacology (Oliveras et al., 2021).

Crystal Structure Analysis

- The compound is important in the structural characterization of naphthyridinone derivatives. For example, its derivatives have been analyzed for their antiproliferative activity towards cancer cell lines, highlighting its role in the development of potential pharmaceutical agents (Guillon et al., 2017).

Synthesis of Antimicrobial Compounds

- 1,6-Naphthyridin-2(1H)-ones, including chloro derivatives, are synthesized and evaluated for their antimicrobial activities. This indicates their importance in the development of new antibacterial and antifungal agents (Adem et al., 2022).

Discovery of Kinase Inhibitors

- The compound's motif has been utilized in the discovery of c-Met kinase inhibitors. This suggests its potential application in the development of treatments for cancer and other diseases involving kinase dysregulation (Wang et al., 2013).

Eigenschaften

IUPAC Name |

6-chloro-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-8(12)11-6(5)4-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUPILJTHVRVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575352 | |

| Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,7-naphthyridin-2(1H)-one | |

CAS RN |

93493-68-6 | |

| Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

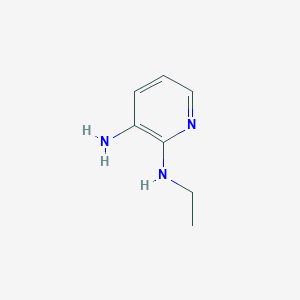

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)